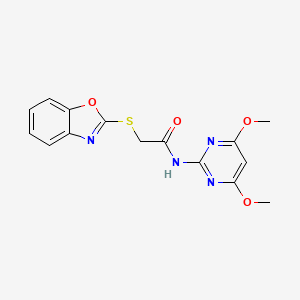

2-(1,3-benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves the exploration of different substituents to investigate their influence on biological activity. For instance, Selleri et al. (2005) explored the synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This study highlights the variability of substituents at the 3-position and proposes a 3D-QSAR model to evaluate different substitutions on the acetamide moiety (Selleri et al., 2005).

Molecular Structure Analysis

The crystal structure of compounds closely related to 2-(1,3-Benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide reveals intricate details about their conformation. Subasri et al. (2016) presented the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, noting the folded conformation about the methylene C atom of the thioacetamide bridge, showcasing the importance of intramolecular interactions in stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of acetamide derivatives are crucial for their potential applications. Duran and Canbaz (2013) focused on the pKa determination of newly synthesized acetamide derivative compounds, emphasizing the impact of molecular structure on acidity constants, which is essential for understanding the chemical behavior of such molecules (Duran & Canbaz, 2013).

Physical Properties Analysis

Understanding the physical properties of 2-(1,3-Benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide and related compounds involves examining their solubility, melting points, and stability. While specific studies on this compound's physical properties are scarce, research on similar compounds provides insights into how structural variations can affect these properties, guiding the synthesis and application of such molecules.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are integral to the utility of acetamide derivatives in chemical synthesis and potential therapeutic applications. For example, Janardhan et al. (2014) explored the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing the role of N-aryl-2-chloroacetamides as building blocks, which underscores the versatility and reactivity of acetamide derivatives in forming complex heterocyclic structures (Janardhan et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the effectiveness of derivatives of 2-(1,3-benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide in antimicrobial applications. For instance, studies on sulphonamide derivatives have shown that these compounds possess significant antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, with some displaying high activity towards various strains. Computational calculations were also conducted to corroborate the experimental findings, providing insights into the potential mechanism of action of these compounds (Fahim & Ismael, 2019).

Synthesis of Novel Compounds

The versatility of 2-(1,3-benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide as a starting material for synthesizing novel compounds has been widely documented. Various studies have focused on the synthesis of novel heterocyclic compounds incorporating this structure, demonstrating its utility in creating a broad range of biologically active molecules. This includes the creation of compounds with potential as anti-inflammatory and analgesic agents, showcasing the molecule's contribution to the development of new therapeutic options (Abu‐Hashem et al., 2020).

Metabolic Pathways

Understanding the metabolic pathways of compounds related to 2-(1,3-benzoxazol-2-ylthio)-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide is crucial for their development and application. Research into the metabolism of similar compounds in mice has provided valuable insights into their biotransformation and the potential formation of active metabolites. This knowledge is essential for predicting the behavior of these compounds in biological systems and their implications for drug development (Brown & Iwai, 1979).

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)8-24-15-16-9-5-3-4-6-10(9)23-15/h3-7H,8H2,1-2H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYJABSUJXLMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)